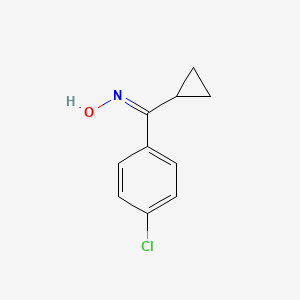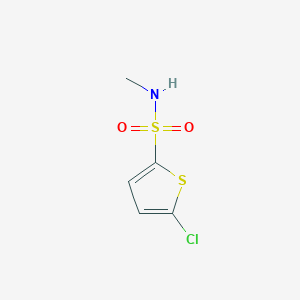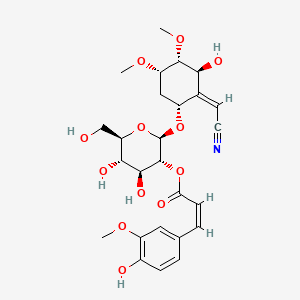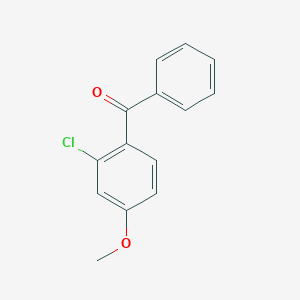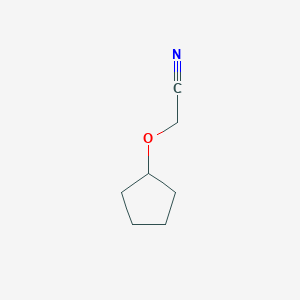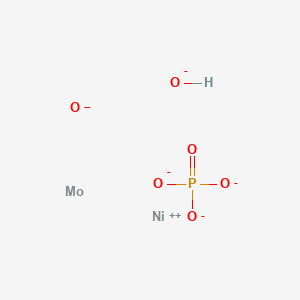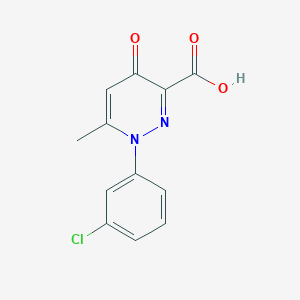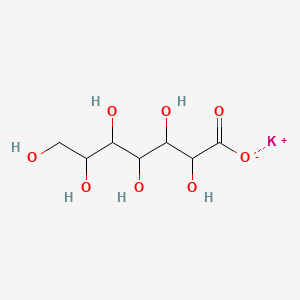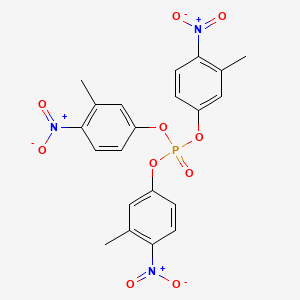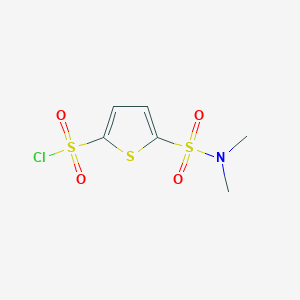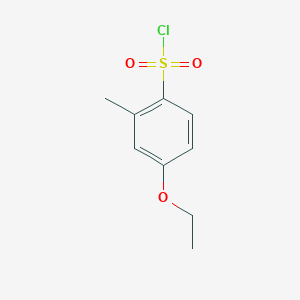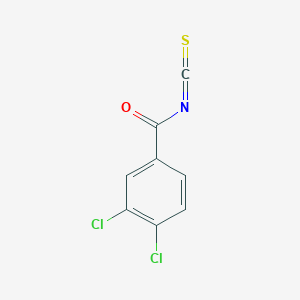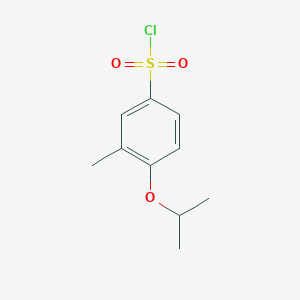
3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride
Overview
Description
3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is known for its utility in various chemical reactions, particularly in organic synthesis. This compound is often used as a reagent in the preparation of other chemical substances due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-4-hydroxybenzenesulfonyl chloride.
Etherification: The hydroxy group is converted to an isopropoxy group through an etherification reaction using isopropyl alcohol and an acid catalyst.
Chlorination: The resulting compound is then chlorinated using thionyl chloride (SOCl2) to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can participate in reactions where other components are oxidized or reduced.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Solvents: Reactions are often carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with an amine yields a sulfonamide, while reaction with an alcohol yields a sulfonate ester.
Scientific Research Applications
3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Researchers use it to develop new drugs and therapeutic agents by introducing sulfonyl groups into bioactive molecules.
Mechanism of Action
The mechanism by which 3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are often facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl Chloride: Similar in structure but lacks the isopropoxy group.
2-Methyl-4-(propan-2-yloxy)benzenesulfonyl Chloride: Differing in the position of the methyl group.
4-Isopropoxybenzenesulfonyl Chloride: Lacks the methyl group on the benzene ring.
Uniqueness
3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride is unique due to the presence of both a methyl and an isopropoxy group on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable reagent in organic synthesis and other applications.
Properties
IUPAC Name |
3-methyl-4-propan-2-yloxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-7(2)14-10-5-4-9(6-8(10)3)15(11,12)13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNSPOKXPHDFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


